3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride
Overview
Description
This compound is an organic salt containing a quaternary ammonium cation and a chloride anion. The cation contains a bromophenyl group, which is a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) with a bromine atom attached. It also contains a propenone group, which is a three-carbon chain with a double bond and a carbonyl group (a carbon double-bonded to an oxygen). The nitrogen in the quaternary ammonium group is bonded to three ethyl groups (two-carbon chains) and the propenone group .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromatic bromophenyl group and the polar quaternary ammonium group. The presence of the bromine atom, a heavy halogen, could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The carbonyl group could undergo addition reactions, and the double bond in the propenone group could participate in reactions such as hydrogenation or addition of halogens .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar quaternary ammonium group could make it soluble in water and other polar solvents. The bromophenyl group is likely to be relatively nonpolar, which could make the compound soluble in nonpolar solvents as well .Safety and Hazards
Properties
IUPAC Name |
[3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrNO.ClH/c1-4-17(5-2,6-3)11-10-15(18)13-8-7-9-14(16)12-13;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCGLPMZUOMTMZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)C=CC(=O)C1=CC(=CC=C1)Br.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380796 | |
Record name | 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284493-93-2 | |
Record name | 3-(3-bromophenyl)-N,N,N-triethyl-3-oxoprop-1-en-1-aminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80380796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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